molecular formula C9H11BrN2O B11713232 2-Bromo-5-(oxan-4-yl)pyrazine

2-Bromo-5-(oxan-4-yl)pyrazine

Cat. No.: B11713232
M. Wt: 243.10 g/mol
InChI Key: WTODBQMHZNWTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(oxan-4-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a bromine atom and an oxan-4-yl group. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(oxan-4-yl)pyrazine typically involves the bromination of 5-(oxan-4-yl)pyrazine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(oxan-4-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    Coupling Reactions: Reagents include boronic acids and palladium catalysts.

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(oxan-4-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and oxan-4-yl group can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 2-Bromo-5-(oxan-4-yl)pyridine
  • 2-Bromo-5-(oxan-4-yl)thiazole
  • 2-Bromo-5-(oxan-4-yl)imidazole

Comparison: 2-Bromo-5-(oxan-4-yl)pyrazine is unique due to its pyrazine ring, which imparts distinct electronic and steric properties compared to pyridine, thiazole, and imidazole derivatives.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-5-(oxan-4-yl)pyrazine

InChI

InChI=1S/C9H11BrN2O/c10-9-6-11-8(5-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2

InChI Key

WTODBQMHZNWTJT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CN=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.